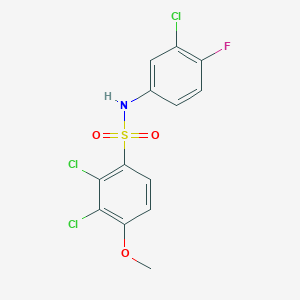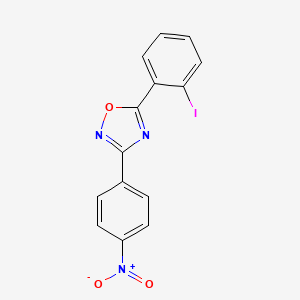
2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide
説明
2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide, also known as DCFMSA, is a sulfonamide derivative that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of carbonic anhydrase IX (CA IX), which is a transmembrane protein that is overexpressed in various types of cancer cells.
作用機序
2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide binds to the active site of CA IX and inhibits its enzymatic activity by blocking the access of CO2 to the catalytic site. This results in a decrease in the intracellular pH, which impairs the survival and proliferation of cancer cells. Moreover, 2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide has been shown to induce apoptosis and autophagy in cancer cells, which could contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide has been shown to have a selective inhibitory effect on CA IX, with no significant effect on other isoforms of carbonic anhydrase. This selectivity is important for minimizing off-target effects and toxicity. Moreover, 2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide has been shown to have a good pharmacokinetic profile, with a half-life of around 5 hours in mice and a low toxicity in vivo. However, further studies are needed to evaluate the safety and efficacy of 2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide in humans.
実験室実験の利点と制限
2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide has several advantages for lab experiments, including its high potency and selectivity for CA IX, its ability to inhibit CA IX both in vitro and in vivo, and its potential as an imaging agent for cancer diagnosis. However, 2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide also has some limitations, such as its low solubility in aqueous solutions, its limited stability under acidic conditions, and its potential for off-target effects on other enzymes or proteins.
将来の方向性
There are several future directions for the research on 2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide, including:
1. Development of new analogs or derivatives of 2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide with improved pharmacokinetic properties and selectivity for CA IX.
2. Evaluation of the safety and efficacy of 2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide in clinical trials for the treatment of cancer.
3. Investigation of the role of CA IX in other diseases or physiological processes, such as hypoxia-induced pulmonary hypertension or acid-base balance regulation.
4. Development of new imaging agents or probes based on 2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide for the detection of CA IX in vivo.
5. Exploration of the potential synergistic effects of 2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide with other anti-cancer agents or therapies.
In conclusion, 2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide is a promising compound with unique properties that make it a valuable tool for scientific research on the role of CA IX in cancer cells. Further studies are needed to evaluate its safety and efficacy for clinical use, and to explore its potential in other disease contexts.
科学的研究の応用
2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide has been extensively used in scientific research as a tool compound to study the role of CA IX in cancer cells. CA IX is a transmembrane protein that is overexpressed in hypoxic regions of solid tumors, and its expression is associated with poor prognosis and resistance to chemotherapy. 2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide has been shown to inhibit the activity of CA IX in vitro and in vivo, leading to a decrease in tumor growth and metastasis. Moreover, 2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide has been used to develop imaging agents for the detection of CA IX in cancer cells, which could be useful for diagnosis and monitoring of cancer progression.
特性
IUPAC Name |
2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3FNO3S/c1-21-10-4-5-11(13(16)12(10)15)22(19,20)18-7-2-3-9(17)8(14)6-7/h2-6,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNFLIWMXAUXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(3-chloro-4-fluorophenyl)-4-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3537646.png)
![methyl 2-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3537649.png)
![N-{[(4-{[benzyl(methyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-5-bromo-2-furamide](/img/structure/B3537652.png)
![3-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B3537654.png)
![2-[(2,6-dichlorobenzyl)thio]-N-[3-(methylthio)phenyl]acetamide](/img/structure/B3537655.png)
![2-bromo-N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B3537669.png)
![N-{[4-ethyl-5-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B3537676.png)
![N-(2,4-dichlorobenzyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3537680.png)
![N-(3-{5-[(3-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)acetamide](/img/structure/B3537681.png)

![1-(4-phenoxyphenyl)-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}ethanone](/img/structure/B3537708.png)
![N-({[4-(1-azepanylsulfonyl)phenyl]amino}carbonothioyl)-3-bromo-4-methoxybenzamide](/img/structure/B3537711.png)
![3-[(3-chlorobenzyl)thio]-4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B3537721.png)
![N-benzyl-2-{2-bromo-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetamide](/img/structure/B3537738.png)